molecular formula C15H16O5 B1604886 Dihydromethysticin CAS No. 6581-46-0

Dihydromethysticin

Cat. No.: B1604886
CAS No.: 6581-46-0
M. Wt: 276.28 g/mol
InChI Key: RSIWXFIBHXYNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydromethysticin (DHM) is one of the six major kavalactones found in the Kava plant ( Piper methysticum ) and is recognized as a significant contributor to its biological activity . It exhibits high systemic exposure and rapid absorption, making it a key compound of interest for pharmacological studies . Researchers value DHM for its multi-target mechanisms of action. It acts as a positive allosteric modulator of GABA A receptors, which is associated with its anxiolytic and sedative properties . Furthermore, it functions as a reversible inhibitor of monoamine oxidase B (MAO-B) and modulates NMDA receptors and voltage-dependent calcium channels, suggesting a complex role in central nervous system activity . Preclinical research indicates potent anticonvulsant and analgesic effects, often showing additive or synergistic actions when combined with other kavalactones like kavain . Beyond neurology, DHM has emerged as a promising molecule in oncology research. Studies show it suppresses the growth of colorectal cancer cells in vitro and in vivo by inhibiting proliferation, migration, and invasion, and by promoting apoptosis and cell cycle arrest, potentially via the NLRC3/PI3K pathway . DHM also induces the expression of hepatic enzymes CYP1A1 and CYP3A23 through an aryl hydrocarbon receptor (AhR)-dependent mechanism and partially via pregnane X receptor (PXR)-independent pathways, highlighting its relevance in drug metabolism and interaction studies . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human consumption use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWXFIBHXYNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3033434
Record name Dihydromethysticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydromethysticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6581-46-0, 3155-57-5, 19902-91-1
Record name Dihydromethysticin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydromethysticin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3033434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROMETHYSTICIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9X3XK922J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydromethysticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117 - 118 °C
Record name Dihydromethysticin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Initial Synthetic Approach and Challenges

  • The initial approach involved catalytic hydrogenation of (±)-methysticin to obtain (±)-dihydromethysticin by selectively reducing the 7,8-alkenyl double bond.
  • However, this hydrogenation led to undesired hydrogenolytic cleavage products, notably compound 16, which complicated purification and reduced yield.
  • In contrast, the hydrogenation of (±)-kavain to (±)-dihydrokavain proceeded efficiently without such side reactions.

Optimized Synthetic Route (Scheme Overview)

To overcome challenges, a revised sequence was developed:

  • Wittig Olefination : Piperonal (aromatic aldehyde) reacts with a phosphorous ylide to form an olefinic acetal intermediate (compound 17).
  • Catalytic Hydrogenation : The olefinic acetal (17) is hydrogenated to saturated acetal (18).
  • Acetal Deprotection : Treatment with 1 N HCl yields the saturated aldehyde (19).
  • Dianion Alkylation : Aldehyde (19) undergoes dianion alkylation with ethyl acetoacetate to form aldol product (20).
  • Lactonization and Methylation : Potassium carbonate-mediated lactonization followed by methylation using dimethyl sulfate in acetone affords dihydromethysticin (compound 11) with a yield of approximately 64% from aldehyde 19.

This route avoids the problematic hydrogenolysis and improves overall yield and purity.

Synthesis of Analog Compounds for Structure-Activity Relationship Studies

To probe the role of functional groups in DHM's biological activity, several analogs were synthesized:

Compound Description Synthetic Notes
11 (±-Dihydromethysticin) Target compound, racemic mixture Synthesized via optimized route above
12 (±-Dihydrokavain) Lacks methylenedioxy group, racemic Prepared by catalytic hydrogenation of (±)-kavain
13 Blocks methylene hydroxylation Synthesized from indane aldehyde via similar route as 11
14 Blocks lactone hydrolysis Synthesized via Wittig reaction to olefin ester 21, followed by Michael addition and Dieckmann condensation
15 Blocks both methylene hydroxylation and lactone hydrolysis Synthesized via modified route similar to 14

These analogs were critical for understanding how modifications affect DHM's chemopreventive properties.

Reaction Conditions and Analytical Methods

  • Reagents and Solvents : Commercially available reagents and anhydrous solvents were used without further purification.
  • Catalysts : Palladium on carbon (Pd/C) was used for hydrogenation steps.
  • Purification : Flash column chromatography on silica gel was employed.
  • Characterization : NMR (1H and 13C), mass spectrometry (ESI-MS), and HPLC confirmed compound identity and purity (>95%).
  • Yield : Overall yields ranged from 30% to 64% depending on the step and compound.

Summary Table of Key Synthetic Steps and Yields

Step Reaction Intermediate/Product Yield (%) Notes
1 Wittig olefination of piperonal Olefinic acetal (17) High (not specified) Quick column filtration
2 Catalytic hydrogenation Saturated acetal (18) High Pd/C catalyst
3 Acetal deprotection Saturated aldehyde (19) High 1 N HCl treatment
4 Dianion alkylation with ethyl acetoacetate Aldol product (20) Moderate Requires careful temperature control
5 Lactonization and methylation This compound (11) 64% from 19 K2CO3 and dimethyl sulfate

Research Findings on Preparation and Biological Activity Correlation

  • The methylenedioxy functional group in DHM is essential for its chemopreventive activity, as analogs lacking this group (e.g., dihydrokavain) were inactive.
  • The lactone ring tolerates some modifications without loss of activity, as analog 14 retained significant biological efficacy.
  • The optimized synthetic route allows for the preparation of DHM and analogs in sufficient quantities for in vivo studies.
  • The synthesis avoids heavy metals and harsh conditions, making the process more environmentally friendly and scalable.

Scientific Research Applications

Anticancer Properties

Chemopreventive Activity Against Tobacco Carcinogens

Dihydromethysticin has demonstrated significant chemopreventive effects against tobacco-related carcinogens. A study showed that DHM effectively reduced the formation of O6-methylguanine (O6-mG) in lung tissues induced by the tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in A/J mice. At a dietary dose of 0.05 mg/g, DHM achieved a 97% reduction in adenoma multiplicity, highlighting its potential as a chemopreventive agent against lung tumorigenesis .

Mechanism of Action

The mechanism by which DHM exerts its anticancer effects involves inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and proliferation. Research indicated that DHM induces apoptosis in various cancer cell lines, including osteosarcoma (MG-63 cells), leading to increased apoptotic cell percentages from 6.63% in untreated controls to 93.9% at higher concentrations .

Neuroprotective Effects

This compound has been noted for its neuroprotective properties, particularly in models of cerebral ischemia. Studies indicate that DHM can protect against neuronal damage caused by ischemic events, suggesting its potential use in neurodegenerative diseases .

Analgesic Properties

DHM exhibits analgesic effects, as evidenced by its performance in the tail immersion test in animal models. This suggests potential applications in pain management therapies .

Antimicrobial Activity

Research shows that this compound possesses antimicrobial properties against various fungal species, including Fusarium, Trichoderma, and Colletotrichum. This broad-spectrum antifungal activity indicates potential applications in treating fungal infections .

Data Table: Summary of this compound Applications

Application AreaFindings/EffectsReference
Cancer Prevention97% reduction in adenoma multiplicity; inhibits O6-mG
Apoptosis InductionIncreased apoptotic cells from 6.63% to 93.9%
NeuroprotectionProtects against ischemic damage
Analgesic EffectsEffective in tail immersion test
Antimicrobial ActivityActive against Fusarium, Trichoderma, Colletotrichum
Safety ProfileNo adverse effects at high doses

Comparison with Similar Compounds

Comparison with Structurally Similar Kavalactones

Structural and Functional Differences

The pharmacological activity of DHM is closely tied to its methylenedioxy group and saturated lactone ring. Below is a comparative analysis with other kavalactones:

Compound Methylenedioxy Group C5-C6/C7-C8 Saturation Key Pharmacological Activities
Dihydromethysticin Yes Saturated (C7-C8) - Potent inhibition of NNK-induced lung tumors
- CYP1A1/CYP3A23 induction via AhR
- Apoptosis in cancer cells
Methysticin Yes Unsaturated (C7-C8) - Moderate inhibition of O6-mG
- CYP1A1 induction (less potent than DHM)
Dihydrokavain (DHK) No Saturated (C7-C8) - Ineffective in blocking DNA damage/tumors even at higher doses (0.5–1.0 mg/g diet)
Kavain No Unsaturated (C7-C8) - No chemopreventive activity
- Hepatotoxic metabolites (e.g., 11,12-hydroquinone conjugates)
Desmethoxyyangonin No Unsaturated - Synergistic CYP3A23 induction with DHM
- Cytotoxic to lung cancer cells

Mechanistic Divergences

  • Chemoprevention: DHM and methysticin are the only kavalactones shown to inhibit NNK-induced lung carcinogenesis. Their methylenedioxy group is critical for scavenging reactive intermediates of NNK, whereas DHK and kavain lack this functionality .
  • CYP Enzyme Induction: CYP1A1: DHM and methysticin activate the aryl hydrocarbon receptor (AhR), upregulating CYP1A1, which may influence detoxification of carcinogens or drug interactions . CYP3A23: DHM and desmethoxyyangonin induce CYP3A23 via a pregnane X receptor (PXR)-independent mechanism, requiring 7-fold lower concentrations than other kavalactones .

Synergistic vs. Isolated Effects

For example:

  • A mix of six kavalactones induced CYP3A23 at non-inducible individual concentrations, but exclusion of DHM or desmethoxyyangonin abolished this effect .

Research Findings and Clinical Implications

Anticancer Activity

  • Leukemia : DHM (100 µM) reduced HL-60 cell viability by >90% after 48 hours, associated with JAK-STAT pathway inhibition .
  • Osteosarcoma : DHM induced G0/G1 cell cycle arrest and mitochondrial depolarization in MG-63 cells, reducing PI3K/Akt phosphorylation by 50–70% .

Drug Interaction Risks

However, its PXR-independent mechanism may reduce risks compared to PXR agonists like rifampicin .

Biological Activity

Dihydromethysticin (DHM) is a prominent kavalactone derived from the Kava plant (Piper methysticum). It has gained attention for its diverse biological activities, particularly in the context of cancer therapy, neuroprotection, and metabolic regulation. This article explores the biological activity of DHM, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.

DHM exhibits multiple mechanisms of action that contribute to its biological effects:

  • CYP450 Enzyme Modulation : DHM has been shown to induce cytochrome P450 1A1 (CYP1A1) via the aryl hydrocarbon receptor (AhR) pathway. This induction suggests a role in drug metabolism and potential interactions with chemical carcinogenesis .
  • Inhibition of Cancer Cell Proliferation : Research indicates that DHM inhibits proliferation, migration, and invasion of various cancer cell lines, particularly colorectal cancer (CRC) cells. The inhibition occurs through the modulation of the NLRC3/PI3K signaling pathway, leading to increased apoptosis and cell cycle arrest .
  • Antioxidant Properties : DHM possesses antioxidant capabilities that may protect cells from oxidative stress, further contributing to its potential as a therapeutic agent .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of DHM against various cancer types:

  • Colorectal Cancer : In human colon cancer cell lines, DHM significantly inhibited cell proliferation and induced apoptosis. The compound also altered cell cycle dynamics and reduced angiogenesis in vivo .
  • Lung Cancer : Studies have indicated that DHM may serve as a chemopreventive agent against lung cancer by reducing DNA adducts formed by tobacco carcinogens .

In Vivo Studies

In vivo experiments have further validated the anticancer properties of DHM:

  • Tumor Growth Inhibition : In animal models, DHM administration resulted in significant tumor growth inhibition and alterations in angiogenesis markers .
  • Hepatic CYP1A1 Induction : Animal studies demonstrated that Kava extract and its components, including DHM, markedly enhanced CYP1A1 expression in liver tissues, indicating potential implications for drug metabolism .

Data Table: Summary of Biological Activities of this compound

Activity TypeEffectMechanism/PathwayReference
Cancer Cell ProliferationInhibition in CRC cellsNLRC3/PI3K pathway
Apoptosis InductionIncreased apoptosisCell cycle arrest
CYP450 ModulationInduction of CYP1A1AhR signaling pathway
Antioxidant ActivityProtection against oxidative stressN/A
Tumor Growth InhibitionSignificant reduction in tumorsAngiogenesis modulation

Case Study 1: Colorectal Cancer

In a controlled study examining the effects of DHM on human colon cancer cell lines, researchers found that treatment with DHM led to:

  • A 50% reduction in cell proliferation rates.
  • Promotion of apoptosis through upregulation of pro-apoptotic proteins.
  • Significant inhibition of migration and invasion capabilities.

These findings suggest that DHM could be developed into a therapeutic agent for CRC management.

Case Study 2: Lung Cancer Chemoprevention

In an animal model study assessing the chemopreventive effects of DHM against lung cancer induced by tobacco carcinogens:

  • Mice treated with DHM showed a 70% reduction in NNK-induced DNA adducts compared to controls.
  • Histological analysis revealed less tumor formation and reduced inflammatory markers.

This study underscores the potential role of DHM in lung cancer prevention strategies.

Q & A

Q. How is dihydromethysticin structurally characterized, and what analytical methods are recommended for its identification?

this compound (C₁₅H₁₆O₅, molecular weight 276.28) is structurally distinguished by its 5,6-dihydro-4-methoxy-6-(3,4-methylenedioxyphenethyl)-2H-pyran-2-one backbone. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : For resolving hydrogen and carbon environments.
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity (>98% in commercial standards) and separate isomers .
  • Mass Spectrometry (MS) : For molecular ion confirmation (m/z 276.2845) and fragmentation patterns .

Q. What in vitro assays are commonly used to evaluate this compound’s cytotoxic effects on cancer cells?

Standard assays include:

  • MTT Assay : Measures mitochondrial activity to assess cell viability. In HL-60 leukemia cells, 48-hour exposure to 100 µM this compound reduced viability to <20% .
  • Clonogenic Assay : Evaluates long-term proliferation inhibition. At 75 µM, colony formation in HL-60 cells decreased by 80% compared to controls .
  • Flow Cytometry : Quantifies apoptosis and cell cycle arrest (e.g., G2/M-phase arrest at 52.3% with 100 µM treatment) .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound-induced cell cycle arrest in leukemia cells?

this compound triggers G2/M-phase arrest by:

  • Cyclin Modulation : Dose-dependent downregulation of cyclin B1, D1, and E (Western blot confirmed 50% reduction at 50 µM) .
  • ROS-Mediated Stress : Increased intracellular ROS (2.5-fold at 100 µM) disrupts mitochondrial membrane potential (MMP), releasing cytochrome c and activating caspases .
  • Experimental Design : Combine flow cytometry (cell cycle analysis) with ROS probes (e.g., DHE) and MMP dyes (e.g., TMRM) for mechanistic validation .

Q. How does this compound modulate the JAK/STAT signaling pathway in cancer cells?

this compound suppresses phosphorylation of JAK-2, STAT-1, and STAT-2 (Western blot shows 60% reduction at 100 µM), inhibiting pro-survival signaling. Key steps:

  • Protein Extraction : Use SDS-PAGE and PVDF membranes for Western blotting .
  • Antibody Selection : Target phosphorylated (p-JAK-2, p-STAT-1) and total proteins (STAT-1/STAT-2) .
  • Normalization : β-actin or GAPDH as loading controls .

Q. What methodological approaches resolve contradictions in this compound’s reported bioactivities across studies?

Discrepancies (e.g., IC₅₀ variations) arise from:

  • Cell Line Variability : Test multiple lines (e.g., HL-60, MG-63 osteosarcoma) .
  • Assay Optimization : Standardize exposure times (24 vs. 48 hours) and solvent controls (DMSO ≤0.1%) .
  • Data Reprodubility : Use triplicate experiments and statistical rigor (ANOVA with post-hoc tests, p<0.05) .

Methodological Notes

  • ROS/MMP Analysis : Use TMRM (200 µM) for MMP and dihydroethidium (DHE) for ROS, with HBSS washes to minimize background noise .
  • Synergy Studies : Pair this compound with standard chemotherapeutics (e.g., doxorubicin) and analyze via Chou-Talalay combination index .
  • Non-Cancer Applications : Assess anti-glycation activity via AGEs inhibition assays (IC₅₀ ~43.5 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydromethysticin
Reactant of Route 2
Reactant of Route 2
Dihydromethysticin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.